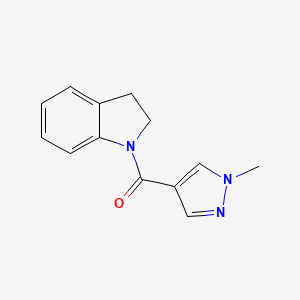
2,3-Dihydroindol-1-yl-(1-methyl-4-pyrazolyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dihydroindol-1-yl-(1-methyl-4-pyrazolyl)methanone is an indolyl carboxylic acid.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- 2,3-Dihydroindol-1-yl-(1-methyl-4-pyrazolyl)methanone and its derivatives have been synthesized and characterized in various studies. For instance, (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone, a related compound, was synthesized and its structure was confirmed by X-ray diffraction, providing insights into its molecular structure and properties (Cao et al., 2010).
Antimicrobial and Anticancer Properties
- Several studies have investigated the potential antimicrobial and anticancer activities of pyrazole derivatives. For example, compounds containing 1H-pyrazol-5-yl and 1,6-dihydro-7H-pyrazolo[4,3-d]-pyrimidin-7-one moieties were found to exhibit higher anticancer activity compared to reference drugs and demonstrated good to excellent antimicrobial activity (Hafez et al., 2016).
Biological and Pharmacological Activities
- Pyrazole derivatives are known for their diverse biological and pharmacological activities. Research into substituted pyrazole compounds revealed moderate antibacterial and antioxidant activities, emphasizing their potential in medicinal chemistry (Lynda, 2021).
Applications in Organic Synthesis
- These compounds are also extensively used in organic synthesis. Their diverse structures and reactivity profiles make them suitable for various synthetic applications, as demonstrated in multiple studies (Harano et al., 2007).
Propiedades
Nombre del producto |
2,3-Dihydroindol-1-yl-(1-methyl-4-pyrazolyl)methanone |
|---|---|
Fórmula molecular |
C13H13N3O |
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
2,3-dihydroindol-1-yl-(1-methylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C13H13N3O/c1-15-9-11(8-14-15)13(17)16-7-6-10-4-2-3-5-12(10)16/h2-5,8-9H,6-7H2,1H3 |
Clave InChI |
PQLLCYOGQUSCOU-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)C(=O)N2CCC3=CC=CC=C32 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(2-Chloro-6-fluorophenyl)methylthio]-4-ethyl-5-(2-furanyl)-1,2,4-triazole](/img/structure/B1197615.png)
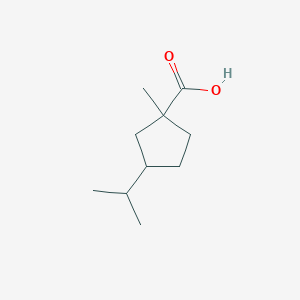

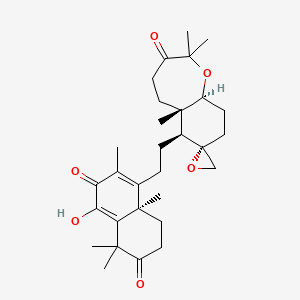
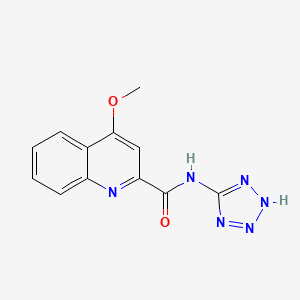
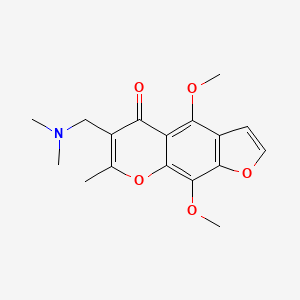
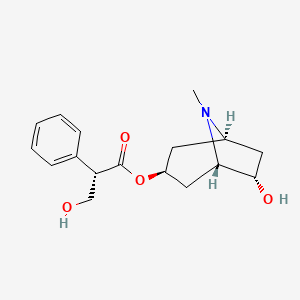
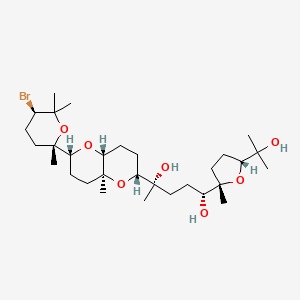
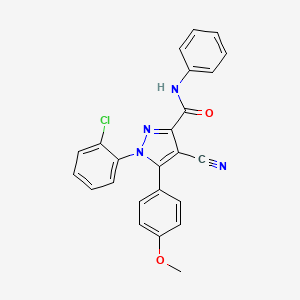
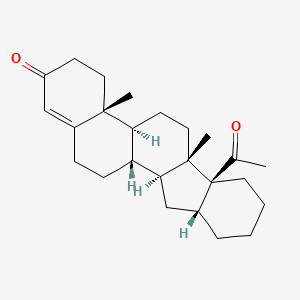
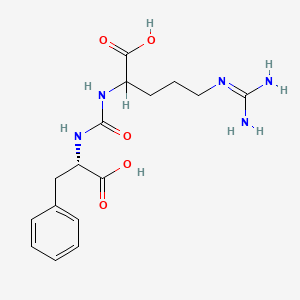
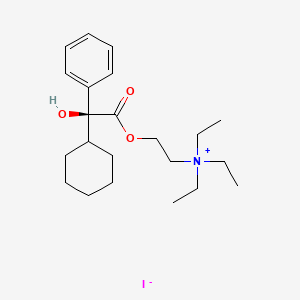
![2-(2,6-Dichlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B1197633.png)